4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C18H19N5O3S and a molecular weight of 385.448 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the condensation of 4-Hydroxy-3-methoxybenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the condensation reaction
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Condensation: It can form Schiff bases through condensation reactions with amines.
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone include:
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: Known for its nonlinear optical properties.
3-Hydroxy-4-methoxybenzaldehyde: Used in the synthesis of Schiff bases and other organic compounds.
4-Hydroxy-3-methoxybenzaldehyde-d3: A deuterated form used in isotopic labeling studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
624724-93-2 |
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Molecular Formula |
C18H19N5O3S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5O3S/c1-3-26-14-7-5-13(6-8-14)17-20-21-18(27)23(17)22-19-11-12-4-9-15(24)16(10-12)25-2/h4-11,22,24H,3H2,1-2H3,(H,21,27)/b19-11+ |
InChI Key |
VHTKKEKVJMSLJK-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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